Pramiconazole

Pityriasis versicolor Dosing regimen optimization Mycologic cure rate

Pramiconazole (R126638) is a triazole antifungal for research programs requiring an oral candidate with a validated short-course, once-weekly dosing paradigm. Unlike itraconazole or fluconazole, its dose-response relationship is uniquely sensitive to regimen parameters (cumulative dose, treatment duration), and it lacks active circulating metabolites—eliminating confounding PK/PD variables. This compound demonstrated superiority over itraconazole, miconazole, and terbinafine in animal dermatomycosis models and achieved 31% mycologic cure at 3 months with once-weekly 200 mg dosing in Phase IIa trials. Ideal for comparative efficacy studies and simplified clinical trial design.

Molecular Formula C35H39F2N7O4
Molecular Weight 659.7 g/mol
CAS No. 219923-85-0
Cat. No. B1678039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramiconazole
CAS219923-85-0
Synonyms1-(4-(4-(4-((4-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-3-(1-methylethyl)-2-imidazolidinone
pramiconazole
R 126638
R-126638
R126638
Molecular FormulaC35H39F2N7O4
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
InChIInChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3/t33-,35+/m0/s1
InChIKeyAEKNYBWUEYNWMJ-QWOOXDRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pramiconazole (CAS 219923-85-0): Broad-Spectrum Oral Triazole Antifungal with Differentiated PK and Short-Course Dosing


Pramiconazole (R126638, Azoline) is a triazole antifungal that inhibits fungal lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and increasing fungal cell membrane permeability [1]. Developed originally by Barrier Therapeutics for superficial dermatomycoses including onychomycosis, pityriasis versicolor, seborrheic dermatitis, and vulvovaginal candidiasis, pramiconazole demonstrates broad in vitro activity against dermatophytes (Trichophyton, Microsporum spp.), yeasts (Candida, Malassezia spp.), but limited activity against filamentous molds and zygomycetes [2]. The compound exhibits a long elimination half-life supporting once-daily to once-weekly oral dosing, and metabolic studies confirm that its antifungal activity is attributable solely to the parent compound, with no active metabolites identified in human serum [3].

Why Pramiconazole (CAS 219923-85-0) Cannot Be Simply Substituted by Itraconazole or Fluconazole


Although pramiconazole shares the azole mechanism of action with widely used oral antifungals such as itraconazole and fluconazole, substitution is not straightforward. Systematic review data from 57 trials demonstrate that dosing regimen parameters (cumulative dose, treatment duration, and daily/weekly concentration) significantly influence mycologic cure rates for pramiconazole and ketoconazole, but not for itraconazole and fluconazole [1]. This indicates that pramiconazole occupies a distinct pharmacodynamic and pharmacokinetic profile that does not follow the same dose-response relationships as other oral azoles. Moreover, pramiconazole has been shown to lack active circulating metabolites, a feature that distinguishes it from itraconazole (which relies partially on the active metabolite hydroxy-itraconazole) and may simplify pharmacokinetic predictability [2]. For researchers and procurement professionals evaluating antifungal candidates, these differences in dosing regimen sensitivity, metabolic profile, and comparative in vivo efficacy necessitate compound-specific evaluation rather than class-level interchange.

Pramiconazole (CAS 219923-85-0): Quantitative Differentiation Evidence Against Comparator Antifungals


Pramiconazole Enables 2-Day Treatment Regimen for Pityriasis Versicolor Versus 5–7 Days for Itraconazole

In a systematic review of 57 clinical trials investigating oral azoles for tinea versicolor, evidence-based dosing recommendations were derived. Pramiconazole achieved mycologic cure with a regimen of 200 mg/day for 2 days, representing the shortest recommended oral treatment duration among evaluated agents. In contrast, itraconazole required 200 mg/day for 5–7 days, and fluconazole required 300 mg/week for 2 weeks to achieve comparable outcomes [1]. The review also found that cumulative dose, treatment duration, and daily/weekly concentration significantly influenced mycologic cure rates for pramiconazole and ketoconazole, but not for itraconazole and fluconazole, underscoring pramiconazole's distinct and predictable dose-response relationship [1].

Pityriasis versicolor Dosing regimen optimization Mycologic cure rate

Pramiconazole Demonstrates Once-Weekly Dosing Feasibility in Onychomycosis with Statistically Significant Clinical Improvement

In a Phase IIa open-label study, 18 evaluable patients with toenail onychomycosis received 200 mg pramiconazole once weekly for 12 weeks. At week 16 (one month post-treatment completion), patients exhibited a marked onset of clinical improvement in total signs and symptoms, measured by nail plate thickening, discoloration, and overall appearance, with p=0.001 versus baseline [1]. Notably, 4 of 13 patients (31%) evaluated at three months post-treatment demonstrated both mycological cure and significant clinical improvement [1]. Current standard oral therapies for onychomycosis, including terbinafine and itraconazole, require daily dosing for extended periods (typically 6–12 weeks for terbinafine; pulse therapy for itraconazole). Pramiconazole's once-weekly regimen represents a substantial reduction in dosing frequency [2].

Onychomycosis Weekly dosing Clinical trial

Pramiconazole Exhibits Superior In Vivo Efficacy to Itraconazole, Miconazole, and Terbinafine in Animal Models of Dermatophytosis and Vulvovaginal Candidiasis

In a direct comparative preclinical study, pramiconazole was evaluated head-to-head against itraconazole, miconazole, and terbinafine in two animal models. In the Microsporum canis guinea pig dermatitis model and the Candida albicans vulvovaginitis rat model, pramiconazole demonstrated superior efficacy to all reference compounds after both oral and topical administration [1]. In vitro, pramiconazole exhibited potent activity against Candida spp. (IC50 0.04–1.83 μM) and Microsporum and Trichophyton spp. (IC50 0.15–1.34 μM), but notably lacked activity against filamentous molds and zygomycetes [1].

Preclinical in vivo efficacy Dermatophyte model Candida vaginitis model

Pramiconazole Lacks Active Circulating Metabolites, a Distinguishing Pharmacokinetic Feature Versus Itraconazole

A comparative metabolic study investigated whether pramiconazole requires conversion to an active metabolite for antifungal activity, analogous to itraconazole's active metabolite hydroxy-itraconazole. Using an agar diffusion bioassay and LC-MS/MS on serum samples from healthy volunteers receiving 100 or 200 mg daily oral pramiconazole for one week, researchers concluded that no active metabolite was present in human serum after oral dosing; all antifungal activity is attributable to the parent compound alone [1]. In vitro metabolism studies in subcellular liver fractions and isolated hepatocytes further demonstrated that pramiconazole metabolism is slow, with enzyme-mediated disappearance occurring gradually [1]. Itraconazole, by contrast, is extensively metabolized to hydroxy-itraconazole, which contributes significantly to overall antifungal activity and complicates pharmacokinetic modeling.

Metabolism Active metabolite Pharmacokinetic predictability

Pramiconazole (CAS 219923-85-0): Recommended Research and Procurement Application Scenarios


Preclinical Development of Short-Course Oral Therapy for Pityriasis Versicolor

Pramiconazole is appropriate for research programs seeking an oral antifungal candidate with validated short-course dosing. The systematic review-derived recommendation of 200 mg/day for only 2 days for pityriasis versicolor contrasts favorably with the 5–7 day itraconazole regimen, making pramiconazole particularly suitable for studies focused on patient compliance, reduced pill burden, or abbreviated treatment protocols [1].

Investigational Models of Onychomycosis Requiring Once-Weekly Dosing Schedules

For researchers investigating novel dosing paradigms in chronic dermatomycoses, pramiconazole's demonstrated once-weekly 200 mg regimen with statistically significant clinical improvement (p=0.001) offers a compelling alternative to daily-dosed comparators like terbinafine or itraconazole. This dosing advantage is supported by Phase IIa clinical data showing 31% mycologic cure at 3 months post-treatment [1][2].

In Vivo Dermatophyte and Vaginal Candidiasis Efficacy Studies

Pramiconazole is well-suited for animal model studies of superficial fungal infections where superior in vivo efficacy relative to itraconazole, miconazole, and terbinafine has been demonstrated. The compound showed superiority after both oral and topical administration in M. canis guinea pig dermatitis and C. albicans rat vulvovaginitis models, making it a strong positive control or test candidate for comparative efficacy evaluations [1].

Pharmacokinetic Studies Where Absence of Active Metabolites Simplifies Analysis

For research requiring straightforward PK/PD correlation, pramiconazole's confirmed lack of active circulating metabolites offers a methodological advantage over itraconazole. All antifungal activity is attributable solely to the parent compound, eliminating the confounding variable of active metabolite contribution and facilitating cleaner dose-response modeling in both preclinical and clinical pharmacokinetic investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pramiconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.